2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . The presence of iodine in the molecule adds to its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions can generate thiophene derivatives . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The iodine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in cancer research, the compound has been found to inhibit certain kinases, leading to the suppression of tumor growth . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2-naphthylamine: This compound shares a similar tetrahydro structure but lacks the sulfur atom and iodine substitution.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound also contains a thiophene ring but differs in the position of the nitrogen atom and the absence of iodine.
Properties
Molecular Formula |
C8H10INS |
---|---|
Molecular Weight |
279.14 g/mol |
IUPAC Name |
2-iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine |
InChI |
InChI=1S/C8H10INS/c9-8-5-6-1-3-10-4-2-7(6)11-8/h5,10H,1-4H2 |
InChI Key |
BWEUFQURBMXRSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C=C(S2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.